molecular formula C16H15N5O4 B2719420 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate CAS No. 2034297-83-9

2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate

Cat. No.: B2719420
CAS No.: 2034297-83-9
M. Wt: 341.327
InChI Key: GFNIAMLASXNOMP-UHFFFAOYSA-N
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Description

2-(((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole group at the 3-position. The oxadiazole ring is linked via a methylene bridge to a carbamoyl group, which is further attached to a phenyl acetate moiety.

Properties

IUPAC Name

[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-10(22)24-13-6-4-3-5-12(13)16(23)17-8-14-19-15(20-25-14)11-7-18-21(2)9-11/h3-7,9H,8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNIAMLASXNOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate typically involves multiple steps:

  • Formation of the 1-methyl-1H-pyrazol-4-yl group: : This can be achieved through the condensation of appropriate precursors under controlled conditions.

  • Construction of the 1,2,4-oxadiazol-5-yl ring: : This step often involves cyclization reactions facilitated by catalysts or specific reaction conditions.

  • Linking the 1-methyl-1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl moieties: : This involves selective alkylation or acylation reactions.

  • Coupling with phenyl acetate: : Finally, this step ensures the attachment of the phenyl acetate group through esterification or amidation processes.

Industrial production methods may vary, but they generally scale up these reactions with optimized conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the pyrazole or oxadiazole rings, altering its electronic properties and reactivity.

  • Reduction: : Reduction reactions may target specific functional groups, potentially modifying the overall activity of the compound.

  • Substitution: : The presence of multiple functional groups allows for various substitution reactions, which can be used to modify or enhance its properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride are often used.

  • Catalysts: : Transition metal catalysts such as palladium or platinum may be employed for specific transformations.

Major Products

The products of these reactions depend on the specific conditions and reagents used. Oxidation may yield corresponding oxides, while reduction and substitution can result in a range of derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate have shown effectiveness against various Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

Anticancer Activity

Studies have highlighted the cytotoxic effects of pyrazole-containing compounds on cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis in colorectal cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

Material Science Applications

In addition to biological applications, this compound may also find utility in material science. Its unique chemical structure allows it to be incorporated into polymer matrices or coatings that require enhanced thermal stability or specific chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies on pyrazole-based compounds revealed significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The most potent compounds induced cell cycle arrest and apoptosis in a dose-dependent manner .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: : These may include enzymes, receptors, or DNA/RNA segments.

  • Pathways Involved: : The exact pathways depend on the application but may involve inhibition of enzymes, blocking receptor activity, or inducing changes at the genetic level.

Comparison with Similar Compounds

Comparative Data Table

Compound Name/Feature Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties/Activities
Target Compound ~350 (estimated) 1,2,4-Oxadiazole 1-Methylpyrazole, phenyl acetate Potential enzyme inhibition
3-{[(1-Methylpyrazol-4-yl)amino]methyl}phenol HCl 200.24 Phenol 1-Methylpyrazole, aminomethyl High solubility, simple synthesis
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-yl 4-chlorobenzoate 429.28 Pyrazole Chlorobenzoyl esters Antibacterial activity
Diazaspiro[4.5]decene derivative (EP 4,374,877) >600 (estimated) Diazaspiro Trifluoromethyl, carbamoyl High metabolic stability

Key Insights

  • Structural Flexibility : The target compound’s 1,2,4-oxadiazole core balances rigidity and electronic properties, offering advantages over triazolones (less polar) or pyrazoles (lower thermal stability).
  • Functional Groups : The phenyl acetate group may enhance membrane permeability compared to bulkier substituents in patent compounds (e.g., trifluoromethyl groups in ).
  • Synthetic Accessibility : Simpler analogs (e.g., ) are easier to synthesize, but the target compound’s combination of heterocycles and linkages suggests tailored bioactivity.

Biological Activity

The compound 2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)phenyl acetate is a derivative of pyrazole and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular structure of the compound can be summarized as follows:

Property Details
Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=N2)C=C(C)C=N1

Synthesis

The synthesis of this compound typically involves multiple steps beginning with the formation of the oxadiazole ring via cyclization reactions. The pyrazole moiety is introduced through coupling reactions with appropriate reagents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptor sites, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens.

Biological Activities

Research indicates that derivatives of pyrazole and oxadiazole exhibit a broad spectrum of biological activities, including:

  • Antibacterial Activity : Compounds containing the pyrazole moiety have shown effectiveness against bacteria such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against species like Candida albicans and Aspergillus niger, making them potential candidates for antifungal therapies .
  • Anticancer Activity : Certain pyrazole derivatives have been evaluated for their anticancer potential, showing cytotoxic effects on various cancer cell lines .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Properties :
    • A series of 1,3,4-oxadiazoles were tested against phytopathogenic bacteria and fungi. The results indicated that compounds similar to the target compound showed promising antibacterial activity with EC50 values significantly lower than commercial bactericides .
  • Evaluation of Anticancer Effects :
    • Research has demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a study reported that specific derivatives led to apoptosis in breast cancer cell lines .
  • Anti-inflammatory Studies :
    • Compounds with similar structures have been shown to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques are essential for confirming its structural integrity?

The synthesis typically involves coupling reactions between pyrazole and oxadiazole precursors. For example, 1,3,4-oxadiazole derivatives are often synthesized via cyclization of acylhydrazides under acidic conditions . Key steps may include condensation of carbamoyl intermediates with activated esters. Structural confirmation requires a combination of NMR (1H, 13C) for functional group analysis, FTIR for carbonyl and amide bond verification, and X-ray crystallography for absolute configuration determination .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

Safety data sheets (SDS) recommend storing the compound in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent hydrolysis of the ester and carbamate groups . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritant properties. No specific toxicity data are available, so consult institutional guidelines for novel organics .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing its experimental applications?

Key properties include:

  • logP : Estimated via computational tools (e.g., PubChem algorithms) to predict lipid solubility (~2.5–3.2), suggesting moderate membrane permeability .
  • Solubility : Likely polar aprotic solvents (DMF, DMSO) are required due to the carbamate and oxadiazole moieties. Aqueous solubility is limited, necessitating co-solvents for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering its physicochemical properties and biotic interactions?

Follow the framework from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic degradation : Assess hydrolysis rates at varying pH (4–9) and UV exposure .
  • Biotic transformation : Use microbial consortia from soil/water samples to study metabolic pathways via LC-MS/MS .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .

Q. What methodologies are recommended for resolving contradictory data in biological activity assays, particularly between in vitro and in vivo models?

Contradictions may arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite profiling : Identify degradation products using high-resolution mass spectrometry (HRMS) .
  • Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic (PK) studies (e.g., bioavailability via oral vs. IP administration) .
  • Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .

Q. How can researchers optimize reaction yields during scale-up synthesis, especially for sensitive functional groups?

Critical parameters:

  • Temperature control : Use jacketed reactors to maintain exothermic cyclization steps at 0–5°C .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for oxadiazole ring formation efficiency .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the carbamate product without hydrolysis .

Q. What experimental designs are suitable for assessing its antibacterial activity against multidrug-resistant (MDR) strains?

  • Panel selection : Include Gram-positive (e.g., MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa) strains with clinical relevance .
  • Synergy studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to test potentiation effects using checkerboard assays .
  • Resistance monitoring : Serial passage experiments over 20 generations to evaluate resistance development .

Q. How can computational modeling guide the rational modification of this compound to enhance target selectivity?

  • Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase) to identify key binding residues .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with MIC (minimum inhibitory concentration) values to prioritize analogs .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing variability in biological replicate experiments?

  • Split-plot designs : Account for hierarchical variability (e.g., trellis systems in plant models) using mixed-effects models with restricted maximum likelihood (REML) .
  • Post hoc tests : Apply Tukey’s HSD for pairwise comparisons after ANOVA to control Type I errors .

Q. How should researchers validate the stability of this compound under physiological conditions (e.g., plasma, buffer systems)?

  • Incubation studies : Monitor degradation in PBS (pH 7.4) and human plasma at 37°C over 24 hours using HPLC-UV .
  • Mass balance : Quantify parent compound loss and metabolite formation with stable isotope-labeled analogs as internal standards .

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